molecular formula C17H20N2O3 B7058367 (7-Methoxy-2-methylquinolin-3-yl)-(1,4-oxazepan-4-yl)methanone

(7-Methoxy-2-methylquinolin-3-yl)-(1,4-oxazepan-4-yl)methanone

Cat. No.: B7058367
M. Wt: 300.35 g/mol
InChI Key: NCZDXKIHSOEVFS-UHFFFAOYSA-N
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Description

(7-Methoxy-2-methylquinolin-3-yl)-(1,4-oxazepan-4-yl)methanone is a complex organic compound that features a quinoline core substituted with a methoxy group at the 7-position and a methyl group at the 2-position Additionally, it contains an oxazepane ring attached to the quinoline via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-2-methylquinolin-3-yl)-(1,4-oxazepan-4-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate diamine and a dihalide.

    Coupling Reaction: Finally, the quinoline and oxazepane moieties are coupled via a methanone linkage using reagents such as acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinoline ring or the methanone linkage, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoline and oxazepane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted quinoline or oxazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-Methoxy-2-methylquinolin-3-yl)-(1,4-oxazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its quinoline core is known for various biological activities, including antimicrobial and anticancer properties. The oxazepane ring adds to its versatility, potentially enhancing its bioavailability and stability.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of (7-Methoxy-2-methylquinolin-3-yl)-(1,4-oxazepan-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The oxazepane ring may enhance the compound’s ability to cross cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2-methylquinoline: Lacks the oxazepane ring, making it less versatile in terms of biological activity.

    2-Methylquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of the oxazepane ring, altering its chemical reactivity and biological properties.

    7-Methoxy-4-methylquinoline: Similar structure but different substitution pattern, affecting its chemical and biological behavior.

Uniqueness

(7-Methoxy-2-methylquinolin-3-yl)-(1,4-oxazepan-4-yl)methanone is unique due to the combination of the quinoline core and the oxazepane ring

Properties

IUPAC Name

(7-methoxy-2-methylquinolin-3-yl)-(1,4-oxazepan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-15(17(20)19-6-3-8-22-9-7-19)10-13-4-5-14(21-2)11-16(13)18-12/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZDXKIHSOEVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)N3CCCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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